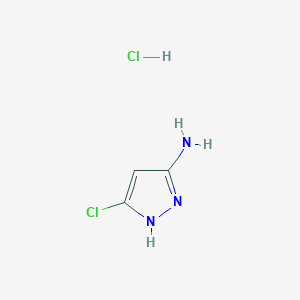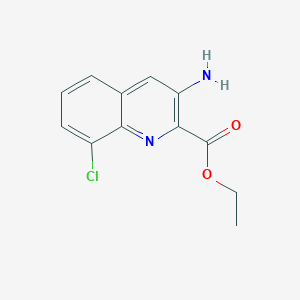
Ethyl 3-amino-8-chloroquinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-8-chloroquinoline-2-carboxylate is a chemical compound with the molecular formula C12H11ClN2O2 and a molecular weight of 250.68 g/mol . This compound belongs to the quinoline family, which is known for its wide range of biological and pharmacological activities.
Méthodes De Préparation
The synthesis of ethyl 3-amino-8-chloroquinoline-2-carboxylate typically involves a multi-step process. One common method starts with the Friedlander condensation of o-aminobenzophenones with diethylmalonate to form ethyl-2-oxoquinoline-3-carboxylates . This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield ethyl-2-chloroquinoline-3-carboxylates . Finally, the amino group is introduced through a nucleophilic substitution reaction, resulting in the formation of this compound .
Analyse Des Réactions Chimiques
Ethyl 3-amino-8-chloroquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed information on these reactions is limited.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Applications De Recherche Scientifique
Ethyl 3-amino-8-chloroquinoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial, antimalarial, and anticancer activities.
Biological Studies: The compound is used in bioorganic and bioorganometallic research to study various biological processes.
Industrial Applications: Quinoline derivatives are also employed in the synthesis of dyes, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of ethyl 3-amino-8-chloroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, quinoline derivatives are known to interfere with DNA synthesis and function, inhibit enzyme activity, and disrupt cellular processes . These interactions contribute to their antibacterial, antimalarial, and anticancer effects.
Comparaison Avec Des Composés Similaires
Ethyl 3-amino-8-chloroquinoline-2-carboxylate can be compared with other quinoline derivatives such as:
Camptothecin: An anticancer agent with a quinoline-based structure, known for its ability to inhibit DNA topoisomerase I.
Mepacrine: Another antimalarial compound with a quinoline scaffold, used historically for its therapeutic properties.
These compounds highlight the versatility and importance of quinoline derivatives in medicinal chemistry and other scientific fields.
Propriétés
Formule moléculaire |
C12H11ClN2O2 |
|---|---|
Poids moléculaire |
250.68 g/mol |
Nom IUPAC |
ethyl 3-amino-8-chloroquinoline-2-carboxylate |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)11-9(14)6-7-4-3-5-8(13)10(7)15-11/h3-6H,2,14H2,1H3 |
Clé InChI |
BRLMMLPNKGGKMH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C2C=CC=C(C2=N1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13660102.png)
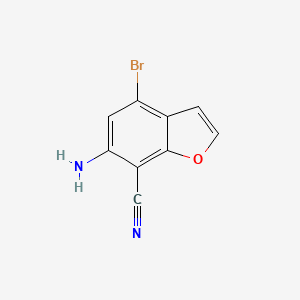
![2-Bromo-7-chloro-6-methoxybenzo[d]thiazole](/img/structure/B13660122.png)
![3,7-Dichloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13660124.png)
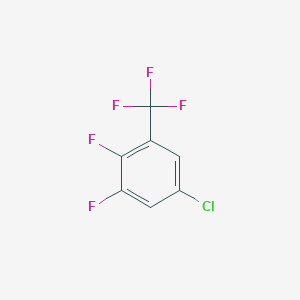

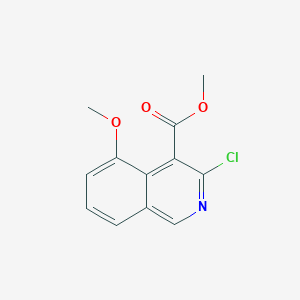
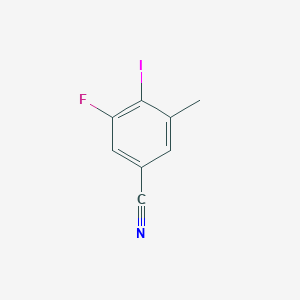

![4-(Trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13660157.png)
![4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-fluorophenyl)phenyl]-2-fluorobenzoic acid](/img/structure/B13660170.png)
![Methyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13660189.png)
![Spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran]](/img/structure/B13660195.png)
